molecular formula C12H14N2O3 B2405971 benzyl N-(5-oxopyrrolidin-3-yl)carbamate CAS No. 88016-16-4

benzyl N-(5-oxopyrrolidin-3-yl)carbamate

Cat. No.: B2405971
CAS No.: 88016-16-4
M. Wt: 234.255
InChI Key: BESSJAUTXQHBAM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(5-oxopyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(5-oxopyrrolidin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-oxopyrrolidine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is often carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(5-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

Benzyl N-(5-oxopyrrolidin-3-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-(5-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(1-methyl-5-oxopyrrolidin-3-yl)carbamate
  • Benzyl N-(5-oxopyrrolidin-2-yl)carbamate
  • Benzyl N-(5-oxopyrrolidin-4-yl)carbamate

Uniqueness

Benzyl N-(5-oxopyrrolidin-3-yl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

benzyl N-(5-oxopyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11-6-10(7-13-11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESSJAUTXQHBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20526313
Record name Benzyl (5-oxopyrrolidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20526313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88016-16-4
Record name Benzyl (5-oxopyrrolidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20526313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.